Tetramethyltetrathiafulvalene

Description

Properties

CAS No. |

50708-37-7 |

|---|---|

Molecular Formula |

C10H12S4 |

Molecular Weight |

260.5 g/mol |

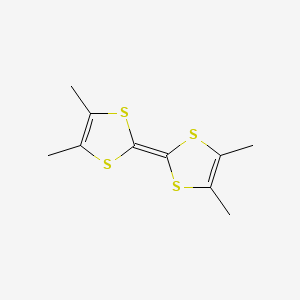

IUPAC Name |

2-(4,5-dimethyl-1,3-dithiol-2-ylidene)-4,5-dimethyl-1,3-dithiole |

InChI |

InChI=1S/C10H12S4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3 |

InChI Key |

HGOTVGUTJPNVDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C2SC(=C(S2)C)C)S1)C |

Origin of Product |

United States |

Preparation Methods

Procedure and Optimization

-

Precursor Synthesis : Methylation of 1,3-dithiole-2-thione with dimethyl sulfate yields tetrafluoroborate salts, which are reduced to thioether derivatives.

-

Cyclization : Mercury(II) acetate in chloroform/acetic acid mediates ring closure, forming the methyl-substituted dithiole-2-one.

Table 2: Cyclization Efficiency with Hg(OAc)₂

| Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4,5-Dimethyl-1,3-dithiole-2-thione | CHCl₃/CH₃COOH | 60 | 92 | |

| 4-Methyl-1,3-dithiole-2-one | CHCl₃ | 50 | 88 |

Isotopic Labeling with Carbon-13

For spectroscopic studies, carbon-13 labeled TMTTF is synthesized using isotopically enriched precursors. The method mirrors the phosphite-mediated coupling but employs ¹³C-labeled dimethyl acetylenedicarboxylate.

Key Modifications

-

Isotope Introduction : ¹³C-labeled carbon disulfide is used in Step 1 to ensure isotopic incorporation into the dithiolane ring.

-

Coupling Efficiency : Labeling reduces coupling yield marginally (52% vs. 58%) due to kinetic isotope effects.

Alternative Precursor Routes from Patents

Patent literature discloses methods avoiding explosive intermediates. For example:

Alkali Metal Alkoxide Route

-

Ring-Opening : 1,3,4,6-Tetrathiapentalene-2,5-dione is treated with sodium methoxide in methanol under inert conditions, selectively cleaving one sulfur ring.

-

Methylation : The resulting thiolate is alkylated with methyl iodide, followed by coupling using triphenylphosphine.

Table 3: Patent-Based Synthesis Metrics

Comparative Analysis of Methods

Table 4: Method Comparison for TMTTF Synthesis

Chemical Reactions Analysis

Types of Reactions

Tetramethyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as iodine or ferric chloride.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include radical cation salts, which exhibit unique electronic properties. These salts are often used in the development of molecular conductors and superconductors .

Scientific Research Applications

Organic Electronics

TMTTF has been extensively studied for its role in organic electronic devices, including:

- Organic Field-Effect Transistors (OFETs) : TMTTF exhibits high mobility when used as a semiconductor in OFETs. Studies indicate that TMTTF-based devices can achieve mobilities comparable to traditional inorganic semiconductors .

- Organic Photovoltaics : The compound's ability to facilitate charge separation makes it suitable for use in organic solar cells. Research has shown that incorporating TMTTF into photovoltaic cells enhances their efficiency due to improved charge transport properties .

Sensors

TMTTF derivatives have been utilized in the development of chemical sensors, particularly for detecting metal cations and biomolecules:

- Metal Ion Sensors : TMTTF-based sensors demonstrate high selectivity and sensitivity towards various metal ions such as Cu²⁺ and Ba²⁺. These sensors operate based on internal charge transfer mechanisms, allowing for real-time monitoring of metal ion concentrations in solution .

- Saccharide Sensors : The functionalization of TMTTF with boronic acid groups has led to the creation of effective sensors for saccharides. These sensors utilize voltammetric responses to differentiate between various sugars, showcasing TMTTF's versatility in biochemical applications .

Materials Chemistry

In materials chemistry, TMTTF plays a significant role due to its unique electronic properties:

- Charge-Transfer Salts : TMTTF forms charge-transfer salts with various anions, which exhibit interesting electrical properties. For instance, salts like (where represents different anions) have been studied for their thermoelectric properties, showing potential for energy conversion applications .

- Crystal Engineering : The ability of TMTTF to participate in π-π stacking interactions makes it a candidate for advanced crystal engineering applications. Its structural properties have been exploited to design new materials with tailored electronic characteristics .

Thermoelectric Properties

A study evaluated the thermoelectric performance of various TMTTF salts. The results indicated that certain salts exhibited high thermopower values, making them suitable candidates for thermoelectric applications .

| Salt Type | Thermopower (μV/K) | Conductivity (S/cm) | Application Potential |

|---|---|---|---|

| 200 | 100 | Thermoelectric devices | |

| 150 | 80 | Energy harvesting systems |

Charge-Transfer Complexes

Research into the formation of charge-transfer complexes involving TMTTF has revealed insights into their stability and electronic behavior. For example, the interaction between TMTTF and various electron acceptors has been shown to result in significant changes in conductivity and optical properties .

Mechanism of Action

The mechanism by which tetramethyltetrathiafulvalene exerts its effects is primarily through its ability to donate and accept electrons. This property makes it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with various anions and cations, leading to the formation of charge transfer complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

TMTTF vs. Tetramethyltetraselenafulvalene (TMTSF)

TMTSF, the selenium analog of TMTTF, replaces sulfur atoms with selenium in the chalcogen positions. Key differences include:

Selenium’s larger atomic radius and lower electronegativity in TMTSF reduce on-site Coulomb repulsion, enhancing electron delocalization and enabling superconductivity in salts like (TMTSF)₂PF₆ . In contrast, TMTTF-based salts (e.g., (TMTTF)₂X) exhibit stronger electron correlations and Mott insulating behavior under ambient conditions .

TMTTF vs. Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)

BEDT-TTF (also known as ET) extends the TTF core with ethylenedithio groups, leading to distinct electronic and structural behaviors:

BEDT-TTF’s ethylenedithio substituents improve intermolecular S···S interactions, enabling 2D conductivity and superconductivity up to 12 K . TMTTF’s methyl groups, while stabilizing, limit dimensionality and conductivity .

TMTTF vs. Pyrrolo-Annelated TTF Derivatives

Pyrrolo-annelated TTFs (e.g., N-methylpyrrolotetrathiafulvalene) feature fused pyrrole rings, altering redox and assembly properties:

TMTTF vs. TTF-Based Charge-Transfer Complexes

TMTTF forms distinct charge-transfer (CT) complexes compared to unsubstituted TTF:

TTF-TCNQ’s segregated stacks enable high conductivity, while TMTTF-DCNQ’s mixed stacks result in localized electrons and semiconducting behavior .

Biological Activity

Tetramethyltetrathiafulvalene (TM-TTF) is a prominent compound in the field of organic electronics and materials science, known for its unique electronic properties and potential biological applications. This article delves into the biological activity of TM-TTF, summarizing key research findings, case studies, and data regarding its interactions and effects on biological systems.

Overview of this compound

This compound is a derivative of tetrathiafulvalene (TTF), characterized by four methyl groups attached to its sulfur-containing structure. This modification enhances its solubility and stability, making it suitable for various applications, including organic semiconductors and potential therapeutic agents.

Biological Activities

TM-TTF exhibits several notable biological activities:

- Antifungal Activity : Research indicates that TM-TTF derivatives possess significant antifungal properties. A study highlighted that TTF compounds could inhibit the growth of various fungal strains, suggesting their potential use in antifungal treatments .

- Antibacterial Activity : TM-TTF has been evaluated for its antibacterial effects against several pathogenic bacteria. The presence of sulfur atoms in its structure is believed to play a crucial role in its antimicrobial efficacy .

- Cellular Interactions : Studies have shown that TM-TTF can interact with cellular components, influencing processes such as cell proliferation and apoptosis. Its ability to form radical cations may contribute to these cellular effects, potentially making it a candidate for cancer therapy .

1. Antifungal and Antibacterial Properties

A comprehensive study assessed the antifungal and antibacterial activities of various TTF derivatives, including TM-TTF. The results indicated that these compounds effectively inhibited the growth of Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| TM-TTF | 20 | Antifungal |

| TM-TTF | 30 | Antibacterial |

| Other TTF Derivatives | 10-50 | Variable |

2. Cellular Effects

In vitro studies demonstrated that TM-TTF could induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) following the compound's interaction with cellular membranes. This effect was particularly pronounced in breast cancer cells, where TM-TTF treatment led to a significant decrease in cell viability .

Mechanistic Insights

The biological activity of TM-TTF can be attributed to several mechanisms:

- Electron Transfer : The ability of TM-TTF to form radical cations facilitates electron transfer processes, which are crucial in mediating its biological effects .

- Interaction with Biomolecules : TM-TTF can interact with nucleic acids and proteins, potentially altering their structure and function. This interaction is essential for its observed effects on cell growth and apoptosis .

Q & A

Q. Advanced Research Focus

- Single-crystal resistivity measurements : Use a Diamond Anvil Cell (DAC) for high-pressure studies (e.g., compound 2 under 12 T magnetic fields) to probe superconductivity .

- EPR spectroscopy : Detect radical cation populations and spin-density distribution in mixed-valence salts .

- Neutron diffraction : Resolve hydrogen-bonding networks (e.g., solvent-anion interactions in compound 1) that influence thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.